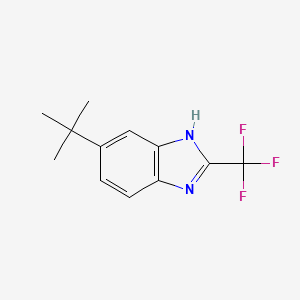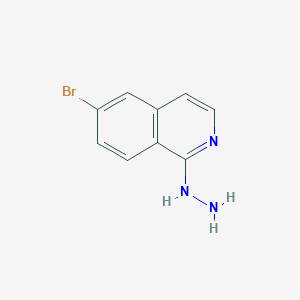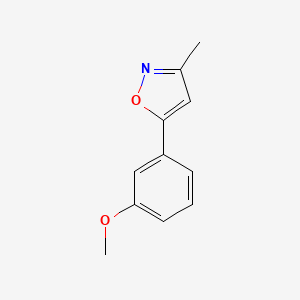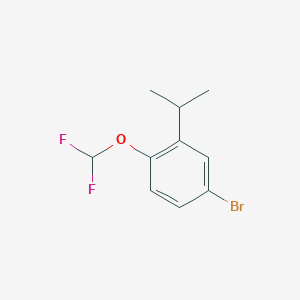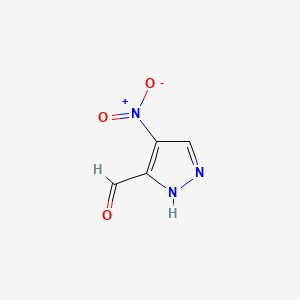
4-Nitro-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C4H3N3O3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of pyrazole derivatives. One common method is the reaction of pyrazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position. This is followed by formylation to introduce the aldehyde group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Nitro-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Amino-1H-pyrazole-5-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .
Comparación Con Compuestos Similares
4-Nitro-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1H-Pyrazole-5-carbaldehyde: Lacks the nitro group, resulting in different chemical and biological properties.
4-Amino-1H-pyrazole-5-carbaldehyde:
Uniqueness: 4-Nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C4H3N3O3 |
|---|---|
Peso molecular |
141.09 g/mol |
Nombre IUPAC |
4-nitro-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C4H3N3O3/c8-2-3-4(7(9)10)1-5-6-3/h1-2H,(H,5,6) |
Clave InChI |
VGLZZNXLYVWFTE-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=C1[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



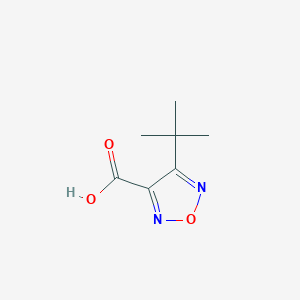
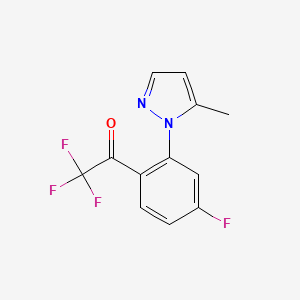
![tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13661620.png)
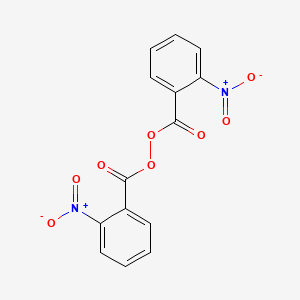
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
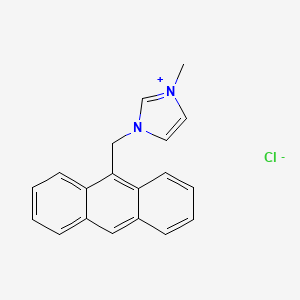
![5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13661668.png)
